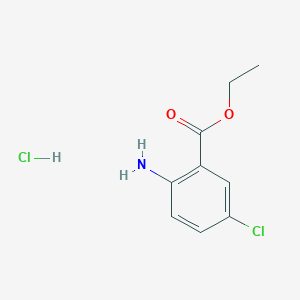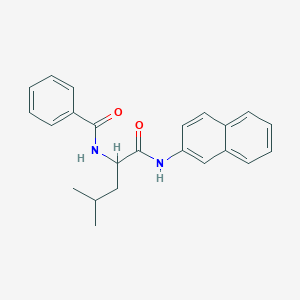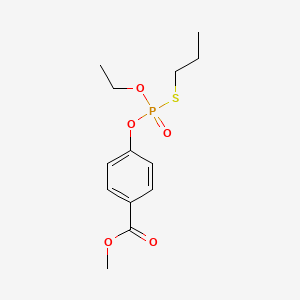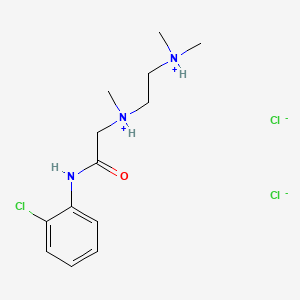
2,5-Diphenyloxazole-4-sulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyloxazole-4-sulfonic acid sodium salt is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its high purity and stability, making it a valuable reagent in research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyloxazole-4-sulfonic acid sodium salt typically involves the sulfonation of 2,5-diphenyloxazole. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyloxazole-4-sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted products, depending on the reagents and conditions used .
Applications De Recherche Scientifique
2,5-Diphenyloxazole-4-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It serves as a fluorescent probe in biological assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,5-Diphenyloxazole-4-sulfonic acid sodium salt involves its interaction with specific molecular targets. It can act as a fluorescent probe by binding to certain biomolecules, leading to changes in fluorescence properties. This interaction is often mediated by the sulfonic acid group, which enhances its solubility and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenyloxazole: Lacks the sulfonic acid group, making it less soluble and less reactive in certain applications.
Diphenylamine-4-sulfonic acid sodium salt: Similar in structure but differs in the position of the sulfonic acid group, affecting its reactivity and applications
Uniqueness
2,5-Diphenyloxazole-4-sulfonic acid sodium salt is unique due to its combination of the oxazole ring and the sulfonic acid group, which imparts specific properties such as high solubility, stability, and reactivity. These characteristics make it a versatile compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C15H10NNaO4S |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
sodium;2,5-diphenyl-1,3-oxazole-4-sulfonate |
InChI |
InChI=1S/C15H11NO4S.Na/c17-21(18,19)15-13(11-7-3-1-4-8-11)20-14(16-15)12-9-5-2-6-10-12;/h1-10H,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
QCSULDPFDUJICB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)



